1-[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one
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Overview
Description
Preparation Methods
The synthesis of 1-[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one involves several steps. One common method includes the reaction of tert-butylbenzene with anhydrous aluminum trichloride and petroleum ether . The reaction mixture is stirred at 20°C while propionyl chloride is added dropwise over 2-2.5 hours. After the addition is complete, the reaction continues for an additional hour. The mixture is then poured into ice water, and the organic layer is separated and washed with water. The product is purified by distillation under reduced pressure .
Chemical Reactions Analysis
1-[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
This compound is widely used in scientific research, particularly in the field of proteomics . It serves as a reagent in various biochemical assays and is used to study protein interactions and functions. Additionally, it has applications in organic synthesis, where it is used as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of 1-[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound is known to bind to certain proteins, altering their structure and function. This binding can affect various cellular pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
Similar compounds to 1-[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one include:
4-tert-Butylacetophenone: Used in the synthesis of 2-pyridone derivatives.
Bis(2,4-di-tert-butylphenyl)phosphate: Known for its cell growth-inhibiting properties.
Compared to these compounds, this compound is unique due to its specific structure and the presence of both a pyrrole ring and a chloroethanone group, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-[1-(4-tert-butylphenyl)-2,5-dimethylpyrrol-3-yl]-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-12-10-16(17(21)11-19)13(2)20(12)15-8-6-14(7-9-15)18(3,4)5/h6-10H,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGDOSFCPYQYHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(C)(C)C)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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